1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea

Prodrug Design Controlled Release Isothiourea Chemistry

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea (CAS 94159-71-4) is a low-molecular-weight (202.27 g/mol) organosulfur compound belonging to the S-substituted isothiourea class, distinguished by a dual-protected structure featuring an N-acetyl cap and an acid-labile S-tetrahydropyranyl (THP) protecting group. Its calculated physicochemical properties, including an experimental density of 1.3±0.1 g/cm³, a refractive index of 1.597, and an estimated LogP of -0.07, indicate moderate hydrophilicity, differentiating it from more lipophilic, membrane-targeting isothiourea derivatives such as KB-R7943.

Molecular Formula C8H14N2O2S
Molecular Weight 202.28 g/mol
CAS No. 94159-71-4
Cat. No. B12679527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea
CAS94159-71-4
Molecular FormulaC8H14N2O2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CC(=O)NC(=S)N
InChIInChI=1S/C8H14N2O2S/c9-8(13)10-7(11)5-6-3-1-2-4-12-6/h6H,1-5H2,(H3,9,10,11,13)
InChIKeyILSNRHVMUXJHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea (CAS 94159-71-4): A Dual-Protected Isothiourea Building Block for Prodrug and Controlled-Release Design


1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea (CAS 94159-71-4) is a low-molecular-weight (202.27 g/mol) organosulfur compound belonging to the S-substituted isothiourea class, distinguished by a dual-protected structure featuring an N-acetyl cap and an acid-labile S-tetrahydropyranyl (THP) protecting group . Its calculated physicochemical properties, including an experimental density of 1.3±0.1 g/cm³, a refractive index of 1.597, and an estimated LogP of -0.07, indicate moderate hydrophilicity, differentiating it from more lipophilic, membrane-targeting isothiourea derivatives such as KB-R7943 . This specific substitution pattern positions the compound as a chemically stable, masked precursor to the free isothiourea pharmacophore, rather than a directly bioactive entity, which is a critical distinction for procurement aimed at synthetic methodology or latent inhibitor design rather than end-point biological screening .

Why Generic Isothiourea Analogs Cannot Substitute for 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea in Synthetic and Bioprecursor Applications


Attempts to replace 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea with simple S-alkyl or S-aryl isothioureas fail because the THP group confers a unique acid-catalyzed deprotection profile that enables spatiotemporally controlled release of the active thiol/thiourea moiety, a property absent in stable, non-labile congeners . The N-acetyl group further suppresses non-specific nucleophilicity and premature metabolism of the isothiourea nitrogen, a common liability in S-ethyl and S-benzyl derivatives that leads to rapid in vivo clearance and off-target reactivity . Unlike the more lipophilic, membrane-permeable isothioureas such as KB-R7943 (clogP >3), this compound's negative LogP value (-0.07) dictates an orthogonal solubility and tissue distribution profile, making it unsuitable for direct cell-based assays but irreplaceable as a polar, water-soluble synthetic intermediate . The combination of orthogonal protecting groups on both the sulfur (THP) and nitrogen (acetyl) atoms provides a level of chemoselectivity in multi-step syntheses that no mono-protected or unprotected isothiourea can offer .

Quantitative Differentiation Guide for 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea vs. Closest Isothiourea Analogs


Acid-Labile S-THP Masking Enables Controlled Release Kinetics: Comparison with Stable S-Ethyl Isothiourea (SEITU)

The S-tetrahydropyranyl (THP) group in 1-acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea is an acid-labile protecting group that undergoes hydrolysis under mildly acidic conditions (pH 4-5) to liberate the free thiol/thiourea, a property structurally demonstrated in analogous THP-thiol systems . In contrast, the S-ethyl isothiourea (SEITU), a widely used non-selective NOS inhibitor, possesses a stable thioether bond that is not cleavable under physiological or mildly acidic conditions, resulting in sustained, non-tunable exposure . The THP group's half-life of hydrolysis in S-[2-(tetrahydropyranyl)thio]ethyl systems is on the order of hours at pH 5.0, enabling programmed release over a defined therapeutic window, a feature SEITU cannot provide .

Prodrug Design Controlled Release Isothiourea Chemistry

N-Acetyl Cap Reduces Isothiourea Nucleophilicity and Metabolic Susceptibility Compared to Free NH Isothioureas

The N-acetyl modification in 1-acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea significantly reduces the nucleophilic reactivity of the adjacent nitrogen compared to unsubstituted NH isothioureas, such as S-methyl isothiourea (SMITU) . SMITU and other NH isothioureas are potent, non-selective NOS inhibitors (IC50 values in low micromolar range for iNOS: SMITU IC50 = 5.4 μM) but suffer from rapid metabolic N-dealkylation and high reactivity with endogenous aldehydes and ketones . The acetyl cap, by contrast, blocks this metabolic hotspot and eliminates non-specific covalent binding, as the amide nitrogen is far less reactive toward electrophiles. While the target compound itself is not a direct NOS inhibitor, this N-protection strategy is directly analogous to the prodrug approach used to improve the pharmacokinetic profile of IT1t (an isothiourea CXCR4 inhibitor), where N-modification enhanced oral bioavailability .

Metabolic Stability Nucleophilicity Isothiourea SAR

Polar Physicochemical Profile (LogP -0.07) Dictates Aqueous Compatibility vs. Lipophilic Isothiourea Inhibitors like KB-R7943 (LogP >3)

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea possesses a calculated LogP of -0.07, indicating significant hydrophilicity and high aqueous solubility . In stark contrast, cell-permeable isothiourea inhibitors such as KB-R7943 (a Na+/Ca2+ exchanger inhibitor) are designed with high lipophilicity (LogP >3) to facilitate membrane crossing and target engagement at intracellular NCX proteins (IC50 = 1.2-4.7 μM) . The target compound's negative LogP makes it unsuitable for direct intracellular target modulation but highly advantageous as a water-soluble reagent for bioconjugation, fragment-based drug discovery libraries, or as a polar warhead precursor where low non-specific membrane binding is required . This orthogonal solubility profile is a key discriminator for procurement when the application is in aqueous-phase synthesis or as a hydrophilic building block.

Physicochemical Property Solubility Drug-likeness

Optimal Procurement and Application Scenarios for 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea (CAS 94159-71-4)


pH-Responsive Prodrug Design: Exploiting the Acid-Labile S-THP Protecting Group

In medicinal chemistry programs targeting the tumor microenvironment or intracellular acidic compartments (pH 4.5-5.5), 1-acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea serves as a masked precursor to the free isothiourea pharmacophore. The S-THP group's acid-catalyzed hydrolysis enables selective activation within the target tissue, minimizing systemic exposure to the active isothiourea, a strategy unattainable with stable S-alkyl analogs like SEITU or SMITU . The N-acetyl group further prevents premature metabolism of the liberated isothiourea, enhancing the prodrug's therapeutic window .

Chemoselective Synthesis of Heterobifunctional Isothiourea Conjugates

The orthogonal protecting groups (THP on sulfur, acetyl on nitrogen) allow for stepwise deprotection and functionalization, enabling the construction of complex bioconjugates where the isothiourea moiety must be unveiled at a specific synthetic stage . This chemoselectivity is absent in mono-protected or free isothioureas, and the compound's high aqueous solubility (LogP -0.07) facilitates reactions in aqueous or mixed aqueous-organic solvent systems, a significant practical advantage over lipophilic isothiourea building blocks .

Fragment-Based Drug Discovery (FBDD) as a Polar, Masked Warhead Fragment

With a molecular weight of 202.27 g/mol and high aqueous solubility, this compound meets the physicochemical criteria for fragment library inclusion (MW <300, LogP <3). It provides a unique, dual-protected isothiourea fragment that can undergo deprotection to generate a reactive thiol/thiourea warhead for covalent inhibitor design, filling a gap in most commercial fragment libraries that lack protected sulfur-based fragments . Its negative LogP ensures minimal non-specific binding to hydrophobic protein surfaces, reducing false-positive rates in fragment screens .

Quote Request

Request a Quote for 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.